![molecular formula C6H3BrFI B056243 4-Bromo-1-fluoro-2-iodobenzene CAS No. 116272-41-4](/img/structure/B56243.png)
4-Bromo-1-fluoro-2-iodobenzene
Overview
Description
4-Bromo-1-fluoro-2-iodobenzene is a chemical compound with the molecular formula C6H3BrFI . It is a colorless to yellow liquid and has a molecular weight of 300.89 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-fluoro-2-iodobenzene consists of a benzene ring substituted with bromine, fluorine, and iodine atoms . The InChI code for this compound is 1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H .Chemical Reactions Analysis
4-Bromo-1-fluoro-2-iodobenzene can participate in various chemical reactions. For instance, it can be used in the synthesis of tetrasubstituted alkenes . Additionally, aryl iodides are more reactive than aryl bromides in the Sonogashira coupling .Physical And Chemical Properties Analysis
4-Bromo-1-fluoro-2-iodobenzene has a molecular weight of 300.89 g/mol . It is a colorless to yellow liquid and should be stored in a refrigerator .Scientific Research Applications
Synthesis of Tetrasubstituted Alkenes
4-Bromo-1-fluoro-2-iodobenzene is employed in the synthesis of tetrasubstituted alkenes. This is achieved through a process known as stereo- and regioselective stannyllithiation of diarylacetylenes .
Transition Metal-Mediated C-C and C-N Cross-Coupling Reactions
4-Bromo-1-fluoro-2-iodobenzene is a versatile building block in 18 F radiochemistry. It is used in various transition metal-mediated C-C and C-N cross-coupling reactions .
Organic Synthesis
This compound is a key ingredient in organic synthesis, particularly in the creation of complex organic molecules. Its unique structure allows for a variety of reactions, making it a valuable tool in the field of organic chemistry .
Pharmaceutical Research
In the pharmaceutical industry, 4-Bromo-1-fluoro-2-iodobenzene can be used as a building block in the synthesis of various pharmaceutical compounds. Its unique properties make it a valuable component in drug discovery and development .
Material Science
In material science, this compound can be used in the synthesis of novel materials. Its unique properties can contribute to the development of materials with improved characteristics .
Chemical Research
4-Bromo-1-fluoro-2-iodobenzene is used in chemical research, particularly in the study of reaction mechanisms. Its unique structure allows researchers to study how different elements and compounds interact .
Safety and Hazards
Mechanism of Action
Mode of Action
The compound’s mode of action is primarily through halogen exchange reactions, where one or more of its halogen atoms are replaced by other atoms or groups in a chemical reaction . This allows it to participate in various transition metal-mediated C-C and C-N cross-coupling reactions .
Biochemical Pathways
It can be used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . This makes it a valuable tool in the field of organic chemistry for the synthesis of complex organic molecules.
Result of Action
The result of 4-Bromo-1-fluoro-2-iodobenzene’s action is the formation of new chemical bonds and the synthesis of new compounds. The exact products depend on the reactants and conditions of the reaction. In the case of its use in the synthesis of tetrasubstituted alkenes, the result is a complex organic molecule with potential applications in pharmaceuticals and other fields .
properties
IUPAC Name |
4-bromo-1-fluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNETZJWWXCLUKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382266 | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-fluoro-2-iodobenzene | |
CAS RN |
116272-41-4 | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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